molecular formula C14H12F2N2O B8549589 N-(5-amino-2',4'-difluorobiphenyl-3-yl)acetamide

N-(5-amino-2',4'-difluorobiphenyl-3-yl)acetamide

Cat. No. B8549589
M. Wt: 262.25 g/mol
InChI Key: BXOWQYNPBLAGLS-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of N-(2′,4′-difluoro-5-nitrobiphenyl-3-yl)acetamide (4 g, 13.7 mmol) in methanol (30 ml) and ethyl acetate (15 ml) was added 10% Pd/C (400 mg, 0.1 eq.) and the reaction vessel was purged with nitrogen gas for 5 min. The mixture was then hydrogenated with H2 balloon for 12 h. The mixture was filtered through a pad of celite and the filtrate was concentrated under reduced pressure to afford the compound in 89% yield (3.2 g). 1H NMR (300 MHz, DMSO-d6): δ 9.77 (br s, 1H), 7.46-7.42 (m, 1H), 7.35-7.28 (m, 1H), 7.2-7.15 (m, 1H), 6.99 (br s, 1H), 8.86 (d, 1H), 6.39 (d, 1H), 5.45 (br s, 2H), 2.02 (s, 3H).
Name
N-(2′,4′-difluoro-5-nitrobiphenyl-3-yl)acetamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[C:11]([NH:18][C:19](=[O:21])[CH3:20])[CH:10]=1>CO.C(OCC)(=O)C.[Pd]>[NH2:15][C:13]1[CH:12]=[C:11]([NH:18][C:19](=[O:21])[CH3:20])[CH:10]=[C:9]([C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])[CH:14]=1

Inputs

Step One
Name
N-(2′,4′-difluoro-5-nitrobiphenyl-3-yl)acetamide
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=CC(=CC(=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with nitrogen gas for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the compound in 89% yield (3.2 g)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC=1C=C(C=C(C1)C1=C(C=C(C=C1)F)F)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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